Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, technically-focused walkthrough for the comprehensive structure elucidation of 4-bromothieno[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The thienopyridine scaffold is a well-established pharmacophore, and understanding the precise molecular architecture of its derivatives is paramount for rational drug design and development.[1][2] This document moves beyond a simple recitation of methods, offering a narrative grounded in the principles of scientific integrity and causality, reflecting the decision-making process of an experienced analytical scientist.
Foundational Strategy: A Multi-pronged Analytical Approach
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and establish connectivity.
-
Mass Spectrometry (MS): To determine the accurate molecular weight and elemental composition, and to gain insights into the fragmentation patterns.
-
X-ray Crystallography: To provide the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.
This multi-faceted approach creates a self-validating system where the data from each technique must be congruent with the others, leading to an unassailable structural assignment.
Synthesis and Sample Preparation: The Genesis of the Analyte
A complete understanding of a molecule's structure begins with its synthesis. While a detailed synthetic protocol is beyond the scope of this guide, it is crucial to note that 4-bromothieno[2,3-c]pyridine-2-carboxylic acid can be synthesized from its corresponding methyl ester.[3] Awareness of the synthetic route is vital as it informs the potential impurities that may be present in the sample, which could otherwise confound spectral interpretation.
Experimental Protocol: Sample Preparation for Analysis
A pristine sample, free of residual solvents and synthetic byproducts, is a prerequisite for high-quality analytical data.
-
Purification: The synthesized 4-bromothieno[2,3-c]pyridine-2-carboxylic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC).
-
Drying: The purified solid is dried under high vacuum at a controlled temperature (e.g., 40-50 °C) for a minimum of 24 hours to remove any trapped solvent molecules.
-
Solvent Selection for NMR: For NMR analysis, a deuterated solvent that fully dissolves the analyte is chosen. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of a broad, exchangeable proton signal for the carboxylic acid and any residual water.
-
Sample Preparation for Mass Spectrometry: For high-resolution mass spectrometry (HRMS), the sample is dissolved in a high-purity solvent such as methanol or acetonitrile at a low concentration (e.g., 1 mg/mL).
-
Crystal Growth for X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-bromothieno[2,3-c]pyridine-2-carboxylic acid, we anticipate signals in the aromatic region and a broad signal for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data for 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~8.9 | d | ~5.5 |
| H-5 | ~8.3 | d | ~5.5 |
| H-3 | ~8.1 | s | - |
| COOH | >13 | br s | - |
-
Rationale: The protons on the pyridine ring (H-5 and H-7) are expected to be in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. They will appear as doublets due to coupling to each other. The proton on the thiophene ring (H-3) is expected to be a singlet as it has no adjacent protons. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift and will be exchangeable with D₂O.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid in DMSO-d6
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C-7 | ~152 |
| C-5 | ~148 |
| C-8a | ~145 |
| C-3a | ~135 |
| C-2 | ~130 |
| C-3 | ~128 |
| C-4 | ~115 |
-
Rationale: The carboxyl carbon (C=O) will be the most downfield signal. The carbons of the pyridine ring (C-5, C-7) will be in the aromatic region, with the carbon adjacent to the nitrogen (C-7) being further downfield. The carbon bearing the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
2D NMR Spectroscopy: Assembling the Puzzle
While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for how they connect.[2][5][6]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between two proton signals in the COSY spectrum indicates that they are coupled, typically through two or three bonds. For our target molecule, a cross-peak would be expected between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems and for assigning quaternary carbons. For instance, the carboxylic acid proton should show a correlation to the C-2 and C=O carbons. The H-3 proton should show correlations to C-2, C-3a, and C-8a.
dot
Caption: NMR workflow for structure elucidation.
Mass Spectrometry: Elemental Composition and Fragmentation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Expected HRMS Data:
-
Molecular Formula: C₈H₄BrNO₂S
-
Exact Mass: 256.9146
-
Observed m/z: [M+H]⁺ = 257.9218
A key feature in the mass spectrum of a bromine-containing compound is the presence of an "M+2" peak.[7] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks separated by 2 m/z units with roughly equal intensity.[7][8] The presence of this isotopic pattern is a strong indicator of a bromine atom in the molecule.
Fragmentation Pattern:
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. For 4-bromothieno[2,3-c]pyridine-2-carboxylic acid, common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the bromine atom (-Br, 79/81 Da).
dot
Caption: Predicted mass spectrometry fragmentation.
X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for the structure of 4-bromothieno[2,3-c]pyridine-2-carboxylic acid, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
The resulting crystal structure would confirm the connectivity of the thieno[2,3-c]pyridine core, the position of the bromine atom at C-4, and the carboxylic acid group at C-2. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of 4-bromothieno[2,3-c]pyridine-2-carboxylic acid is a process of accumulating and correlating evidence from multiple, independent analytical techniques. The proton and carbon NMR spectra, supported by 2D correlation experiments, establish the covalent framework of the molecule. High-resolution mass spectrometry confirms the elemental composition and provides corroborating evidence through its characteristic isotopic pattern and fragmentation. Finally, single-crystal X-ray crystallography offers a definitive and detailed three-dimensional picture of the molecule. The convergence of data from these distinct methods provides the highest level of confidence in the assigned structure, a critical foundation for its further investigation and application in drug discovery and development.
References
-
PubChem. 4-bromothieno[2,3-c]pyridine-2-carboxylic acid. [Link]
-
Ascendex Scientific, LLC. 4-bromothieno[2,3-c]pyridine-2-carboxylic acid. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ElectronicsAndBooks. Chemistry of Thienopyridines. XXV.. [Link]
-
Supporting Information. [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
2D NMR FOR THE CHEMIST. [Link]
-
MDPI. Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
doc brown's advanced organic chemistry revision notes. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]
-
PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. [Link]
-
ResearchGate. Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
PubChem. 3-Methylthieno[3,2-c]pyridine-4-carboxylic acid. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
PubChem. 6-bromothieno[2,3-b]pyridine-2-carboxylic acid. [Link]
-
ScienceDirect. SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 4-bromothieno[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 1360959-24-5 | 7-chlorothieno[2,3-c]pyridine-4-carboxylic acid - Synblock [synblock.com]
- 5. princeton.edu [princeton.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. youtube.com [youtube.com]
